molecular formula C20H20N4O4 B14958742 (S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid

(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid

Cat. No.: B14958742
M. Wt: 380.4 g/mol
InChI Key: USTHFXAQZOKGKB-KRWDZBQOSA-N
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Description

2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzotriazine structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H20N4O4/c25-18(21-17(20(27)28)13-14-7-2-1-3-8-14)11-6-12-24-19(26)15-9-4-5-10-16(15)22-23-24/h1-5,7-10,17H,6,11-13H2,(H,21,25)(H,27,28)/t17-/m0/s1

InChI Key

USTHFXAQZOKGKB-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with butanoyl chloride, followed by amide formation with 3-phenylpropanoic acid. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of GPR139, a G-protein-coupled receptor. By binding to this receptor, it can influence various intracellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate GPR139 makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GPR139 sets it apart from other benzotriazine derivatives .

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